molecular formula C18H12Cl2KNO2 B5223063 Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate

Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate

Cat. No.: B5223063
M. Wt: 384.3 g/mol
InChI Key: KAQWWOXXBUNDGS-UHFFFAOYSA-M
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Description

Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with dichlorophenyl and dimethyl groups, along with a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate typically involves the reaction of 2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for the efficient production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Potassium 3,4-dichlorophenyltrifluoroborate: Similar in structure but contains a trifluoroborate group instead of a carboxylate group.

    Potassium (2,4-dichlorophenyl)trifluoroborate: Another related compound with a trifluoroborate group.

Uniqueness

Potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

potassium;2-(3,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2.K/c1-9-5-10(2)17-12(6-9)13(18(22)23)8-16(21-17)11-3-4-14(19)15(20)7-11;/h3-8H,1-2H3,(H,22,23);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQWWOXXBUNDGS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)[O-])C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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